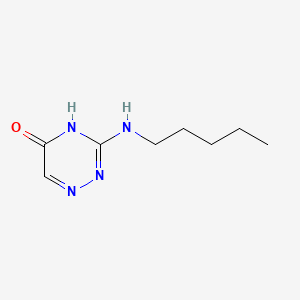

3-(pentylamino)-2H-1,2,4-triazin-5-one

Description

3-(Pentylamino)-2H-1,2,4-triazin-5-one is a substituted triazinone derivative characterized by a pentylamino group at the 3-position of the triazinone core. The 1,2,4-triazin-5-one scaffold is a versatile heterocyclic system known for its broad pharmacological and agrochemical applications. Substitutions at the 3- and 6-positions of the triazinone ring significantly influence biological activity, solubility, and binding affinity .

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(pentylamino)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C8H14N4O/c1-2-3-4-5-9-8-11-7(13)6-10-12-8/h6H,2-5H2,1H3,(H2,9,11,12,13) |

InChI Key |

LYZXBGYWEUYIEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NN=CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with pentylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(pentylamino)-2H-1,2,4-triazin-5-one may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(pentylamino)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(pentylamino)-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(pentylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-(pentylamino)-2H-1,2,4-triazin-5-one can be contextualized by comparing it to structurally related triazinone derivatives. Key analogs include:

3-(Benzylamino)-4-ethyl-6-phenyl-1,2,4-triazin-5-one oxime

- Structure: Benzylamino group at position 3, ethyl and phenyl substituents at positions 4 and 4.

- Activity: Demonstrated potent inhibition of recombinant plasmodial M18 aminopeptidase (PfM18AAP) at 7.35 µM in high-throughput screening .

- Comparison: The benzylamino group provides aromatic bulk, which may enhance target binding but reduce solubility compared to the aliphatic pentylamino group in the target compound.

4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5-one

- Structure: Amino and mercapto groups at positions 4 and 3, methyl at position 5.

- Comparison: The thiol group introduces reactivity for complex formation, whereas the pentylamino group in the target compound may prioritize hydrophobic interactions.

5-(2-Hydroxyethylamino)-2H-1,2,4-triazin-3-one

- Structure: Hydroxyethylamino substituent at position 4.

- Activity: Not explicitly reported, but the hydroxyl group suggests improved water solubility .

- Comparison: The hydroxyethylamino group enhances polarity, contrasting with the lipophilic pentylamino chain, which may favor different pharmacokinetic profiles.

4-[(E)-[4-(Diethylamino)benzylidene]amino]-6-methyl-3-thioxo-1,2,4-triazin-5-one

- Structure: Diethylaminobenzylidene Schiff base at position 4, thioxo group at position 3.

- Activity : Structural features suggest applications in optoelectronics or as a chelating agent .

- Comparison: The conjugated aromatic system enables π-π stacking, unlike the aliphatic pentylamino group, which prioritizes van der Waals interactions.

Table 1: Comparative Analysis of Triazinone Derivatives

Mechanistic and Structural Insights

- Enzyme Inhibition: Benzylamino and pentylamino derivatives likely compete for hydrophobic pockets in enzyme active sites, as seen in PfM18AAP inhibition .

- Solubility vs. Bioavailability: Hydroxyethylamino and mercapto groups improve solubility but may reduce blood-brain barrier penetration compared to pentylamino’s lipophilic chain .

- Synthetic Flexibility: The pentylamino group can be modified to balance hydrophobicity and target specificity, whereas rigid aromatic substituents (e.g., benzylamino) limit conformational adaptability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.